butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
Description
Butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate (CAS: 313470-97-2) is a coumarin derivative with the molecular formula C₁₆H₁₇ClO₅ and a molecular weight of 324.76 g/mol . Structurally, it features a 2H-chromen-2-one (coumarin) backbone substituted with a chlorine atom at position 6, a methyl group at position 4, and a butyl ester-linked acetoxy group at position 7. This compound is of interest in medicinal chemistry due to coumarins' established roles as antimicrobial, anticoagulant, and fluorescent agents.
Properties
IUPAC Name |
butyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO5/c1-3-4-5-20-16(19)9-21-14-8-13-11(7-12(14)17)10(2)6-15(18)22-13/h6-8H,3-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWMWQCSHLSPAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)COC1=C(C=C2C(=CC(=O)OC2=C1)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 6-chloro-4-methyl-2-oxo-2H-chromene-7-ol with butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate exhibits significant antimicrobial activity against various bacterial strains. In particular, studies have shown its effectiveness against Mycobacterium tuberculosis, with an IC50 value indicating substantial inhibition .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation in neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine, thereby improving cognitive functions .
Case Study:
In vitro assays demonstrated that this compound exhibited an IC50 value comparable to established AChE inhibitors, suggesting its potential use in therapeutic applications targeting cognitive decline .
Cancer Research
The cytotoxic effects of this compound have been evaluated on various cancer cell lines. Preliminary findings suggest it may selectively inhibit the proliferation of cancer cells while sparing normal cells, making it a candidate for further development in cancer therapeutics .
Development of Novel Therapeutics
The unique structural features of this compound make it a valuable scaffold for the synthesis of new derivatives with enhanced biological activities. Researchers are exploring modifications to improve its efficacy and selectivity against specific targets in disease pathways.
| Biological Activity | IC50 (μM) | Notes |
|---|---|---|
| Antimicrobial (M. tuberculosis) | 7.05 | Significant inhibition observed |
| AChE Inhibition | 0.25 | Comparable to standard treatments |
| Cytotoxicity (Cancer Cell Lines) | 10.5 | Selective against cancer cells |
Mechanism of Action
The mechanism of action of butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Y040-7041: Butyl 2-[(6-Ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Molecular Formula : C₁₈H₂₂O₅
- Molecular Weight : 318.36 g/mol
- Key Difference : The chlorine atom at position 6 is replaced by an ethyl group.
- Implications: The ethyl group increases lipophilicity (logP ~3.2 vs.
Methyl (6-Chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
- Molecular Formula : C₁₃H₁₁ClO₅
- Molecular Weight : 282.68 g/mol
- Key Difference : The butyl ester is replaced by a methyl ester, and a hydroxyl group is present at position 7.
- Implications : The hydroxyl group enhances water solubility (PSA: 75.2 Ų vs. 61.8 Ų for the butyl ester) but may reduce membrane permeability .
Variations in Ester Chain Length
Ethyl 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Molecular Formula : C₁₄H₁₄O₅
- Molecular Weight : 270.26 g/mol
- Key Difference : The butyl ester is replaced by an ethyl group.
- Synthesis yields for this derivative (81–82%) are notably higher than literature values for bulkier analogs, suggesting steric hindrance in butyl derivatives .
Substituent Position and Functional Group Modifications
EN300-303065: 2-[(4-Butyl-7-Methyl-2-oxo-2H-chromen-5-yl)oxy]acetic Acid
- Molecular Formula : C₁₅H₁₄O₄
- Molecular Weight : 258.28 g/mol
- Key Differences : Substituents are repositioned (butyl at position 4, methyl at 7) and the ester is replaced by a carboxylic acid.
- Implications : The carboxylic acid group increases polarity (PSA: 72.5 Ų) and may enhance binding to polar targets like enzymes .
2-[(6-Chloro-4-Methyl-2-oxo-2H-chromen-7-yl)oxy]-propanoic Acid
- Molecular Formula : C₁₃H₁₁ClO₅
- Molecular Weight : 282.68 g/mol
- Key Difference: The butyl ester is replaced by a propanoic acid group.
- Implications: This modification drastically alters solubility (water solubility >10 mg/mL vs.
Data Table: Structural and Physicochemical Comparison
Biological Activity
Butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, a derivative of coumarin, has garnered attention in pharmacological research due to its potential biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including its effects on enzymatic inhibition, antioxidant properties, and antimicrobial effects.
Chemical Structure:
- Molecular Formula: C₁₂H₉ClO₅
- Molecular Weight: 268.65 g/mol
- CAS Number: 326102-48-1
1. Enzyme Inhibition
Research indicates that coumarin derivatives, including this compound, exhibit significant inhibitory effects on various enzymes:
| Enzyme | Inhibition Type | IC₅₀ Value (μM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Competitive | 10.4 - 34.2 |
| Butyrylcholinesterase (BuChE) | Competitive | 9.2 - 30.1 |
| Cyclooxygenase (COX) | Moderate | Not specified |
In a study evaluating substituted coumarin derivatives, the most potent compounds showed promising AChE inhibition, which is crucial for conditions like Alzheimer's disease . The introduction of various substituents significantly impacted their inhibitory potency.
2. Antioxidant Activity
Coumarins are recognized for their antioxidant properties. The butyl derivative demonstrated free radical scavenging activity, which is essential in mitigating oxidative stress-related diseases. Studies have shown that similar compounds can inhibit lipid peroxidation and scavenge reactive oxygen species (ROS), contributing to their potential therapeutic applications .
3. Antimicrobial Activity
The antimicrobial properties of coumarin derivatives have been explored extensively:
| Microorganism | Activity | Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | Moderate | Up to 8.94% |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Inactive | N/A |
Research indicates that while some coumarin derivatives exhibit antibacterial activity against certain strains, others show limited effectiveness against resistant strains like MRSA . This suggests a need for further modification of the chemical structure to enhance efficacy.
Case Study 1: AChE Inhibition
In a notable study, a series of substituted coumarins were synthesized and evaluated for their AChE inhibitory activity. The compound with the highest potency demonstrated an IC₅₀ value significantly lower than standard inhibitors like donepezil, suggesting its potential as a therapeutic agent for cognitive disorders .
Case Study 2: Antioxidant Efficacy
A comparative analysis of various coumarin derivatives revealed that this compound exhibited superior antioxidant capacity compared to its parent compounds. This was attributed to the presence of electron-donating groups which enhance radical scavenging activity .
Q & A
Q. Key Comparisons :
| Compound | Structural Features | Unique Properties |
|---|---|---|
| Tert-butyl analog | Tert-butyl ester | Higher lipophilicity (logP +0.5) enhances blood-brain barrier penetration |
| Ethyl 2-(7-diethylamino derivative) | Diethylamino group | Fluorescence properties useful in bioimaging |
| Methyl 2-(6,7-dihydroxy analog) | Dihydroxy substitution | Chelates metal ions, altering antioxidant activity |
Advanced: What strategies can optimize the compound’s pharmacokinetic profile for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility. For example, replacing butyl with a PEGylated chain improves aqueous stability .
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to assess metabolic half-life. CYP450 inhibition studies (e.g., using ketoconazole) identify major detoxification pathways .
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure unbound fraction. High binding (>90%) may reduce effective concentration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
